molecular formula C21H18BrN5O2 B2664639 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1326900-34-8

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2664639
CAS No.: 1326900-34-8
M. Wt: 452.312
InChI Key: UOQUUWXTYJNAHG-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2 and a ketone at position 3. The acetamide side chain at position 5 is functionalized with an N-(2,3-dimethylphenyl) group.

Properties

CAS No.

1326900-34-8

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.312

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O2/c1-13-4-3-5-17(14(13)2)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3,(H,24,28)

InChI Key

UOQUUWXTYJNAHG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities. The presence of a bromophenyl group and an N-(2,3-dimethylphenyl)acetamide moiety enhances its pharmacological potential. The molecular formula is C20H18BrN5OC_{20}H_{18}BrN_5O with a molecular weight of approximately 398.31 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to improve yield and purity. Key reagents may include various organic amines and halogenated aromatic compounds.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral Effects : Some derivatives have been reported to exhibit antiviral activity against specific viral strains.

Case Studies

Several studies have explored the biological effects of compounds related to this structure:

  • Antitumor Study : A study conducted on pyrazolo[1,5-d][1,2,4]triazine derivatives revealed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range.
    CompoundCell LineIC50 (µM)
    Compound AMCF-75.0
    Compound BMCF-73.8
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups.
  • Molecular Docking Studies : Computational studies have indicated potential interactions with key biological targets such as COX-2 and other enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrazolo[1,5-d][1,2,4]triazine core is shared among several analogs, but substituents vary significantly, impacting physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Pyrazolo[1,5-d][1,2,4]triazine Derivatives
Compound Name Core Substituents (Position 2) Acetamide N-Substituent Molecular Formula Molecular Weight
Target Compound 4-Bromophenyl 2,3-Dimethylphenyl C₂₃H₂₀BrN₅O₂ 486.35*
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-Bromophenyl 3-Methoxybenzyl C₂₁H₁₈BrN₅O₃ 468.31
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide 4-Methoxyphenyl 4-Chlorobenzyl C₂₄H₂₁ClN₄O₃ 464.90
Key Observations:

Electron Effects : The target’s 4-bromophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in , which may alter π-π stacking or hydrogen-bonding interactions.

Solubility : The 3-methoxybenzyl group in may enhance solubility relative to the hydrophobic dimethylphenyl group in the target compound.

Comparison with Non-Pyrazolo[1,5-d][1,2,4]triazine Analogs

Compounds with alternative heterocyclic cores but similar acetamide motifs include:

Table 2: Triazinoindole and Triazole Derivatives
Compound Name Core Structure Key Substituents Purity
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole Thio group, 4-bromophenyl 95%
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Triazino[5,6-b]indole Thio group, 8-bromo, 4-bromophenyl 95%
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide Triazole Thio group, chlorophenyl N/A
Key Observations:

Core Flexibility: Triazinoindole derivatives replace the pyrazolo-triazine core with a fused indole system, which may enhance planar stacking but reduce metabolic stability.

Functional Groups : Thio (-S-) groups in vs. oxo (-O-) groups in the target compound could modulate redox properties or metal-binding capacity.

Pesticide-Related Acetamides

While structurally distinct, pesticide compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the N-(2,3-dimethylphenyl) group. This highlights the versatility of the dimethylphenyl moiety in diverse applications, though pesticidal activity likely stems from chloro and isopropyl substituents rather than the heterocyclic cores seen in pharmaceuticals.

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